molecular formula C14H9Br2ClO2 B3284893 3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 792945-79-0

3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B3284893
CAS No.: 792945-79-0
M. Wt: 404.48 g/mol
InChI Key: TXCHSYSJZRANKR-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde (CAS: 792945-71-2) is a halogenated benzaldehyde derivative featuring two bromine atoms at the 3- and 5-positions of the benzene ring, a 2-chlorobenzyloxy group at the 2-position, and an aldehyde functional group. Its molecular formula is C₁₄H₉Br₂ClO₂, with an average molecular weight of 404.48 g/mol . This compound has been utilized in organic synthesis, particularly in the preparation of heterocyclic compounds, but is currently listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

3,5-dibromo-2-[(2-chlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2ClO2/c15-11-5-10(7-18)14(12(16)6-11)19-8-9-3-1-2-4-13(9)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCHSYSJZRANKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde typically involves the bromination of 2-[(2-chlorobenzyl)oxy]benzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzaldehyde ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Mechanism of Action

Comparison with Similar Compounds

Structural Isomers: Positional Variations of Chlorine

a. 3,5-Dibromo-2-[(4-chlorobenzyl)oxy]benzaldehyde (CAS: 792945-71-2)

  • Structure : Differs in the position of the chlorine atom on the benzyloxy group (4-chloro vs. 2-chloro).
  • Physical Properties : Molecular weight = 404.48 g/mol (identical to the 2-chloro isomer). Melting point and solubility data are unavailable but expected to differ due to crystal packing variations .

b. 3,5-Dibromo-2-hydroxybenzaldehyde (CAS: 90-59-5)

  • Structure : Lacks the 2-chlorobenzyloxy group, replaced by a hydroxyl group.
  • Impact : The absence of the bulky benzyloxy substituent increases electrophilicity at the aldehyde group, making it more reactive in condensation reactions (e.g., forming Schiff bases).
  • Physical Properties : Molecular weight = 279.91 g/mol; melting point = 120–122°C .

Functional Group Analogs

a. (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

  • Structure: Features a cyano-substituted benzylidene group instead of halogenated benzyloxy.
  • Impact: The electron-withdrawing cyano group enhances electrophilic character, facilitating cyclization reactions.
  • Physical Properties : Yield = 68%; melting point = 213–215°C; molecular weight = 403 g/mol .

b. 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)

  • Structure : Contains a fused quinazoline-pyrimidine core instead of a benzaldehyde backbone.
  • Impact : The heterocyclic structure confers distinct biological activity, as seen in pharmaceutical intermediates.
  • Physical Properties : Yield = 57%; melting point = 268–269°C; molecular weight = 318 g/mol .

Halogenated Derivatives

a. 3,5-Dibromo-4-[(2-chlorophenyl)methoxy]benzaldehyde

  • Structure : Bromine and 2-chlorobenzyloxy groups are positioned at the 3,5- and 4-positions, respectively.
  • Impact : The altered substitution pattern may influence electronic distribution and steric accessibility for reactions like Suzuki coupling.
  • Synonyms: STK198737, ZINC01410685 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reactivity Notes
3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde C₁₄H₉Br₂ClO₂ 404.48 N/A Br, Cl, aldehyde, benzyloxy Steric hindrance at ortho position
3,5-Dibromo-2-[(4-chlorobenzyl)oxy]benzaldehyde C₁₄H₉Br₂ClO₂ 404.48 N/A Br, Cl, aldehyde, benzyloxy Reduced steric hindrance (para-Cl)
3,5-Dibromo-2-hydroxybenzaldehyde C₇H₄Br₂O₂ 279.91 120–122 Br, hydroxyl, aldehyde High electrophilicity at aldehyde
Compound 11b C₂₂H₁₇N₃O₃S 403 213–215 Cyano, furan, thiazolo Enhanced cyclization reactivity

Biological Activity

3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde is a halogenated organic compound known for its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H9Br2ClO2
  • Molecular Weight : 404.48 g/mol
  • IUPAC Name : 3,5-dibromo-2-[(2-chlorophenyl)methoxy]benzaldehyde

The compound features both bromine and chlorine substituents, which significantly influence its reactivity and biological interactions. These halogens can enhance the compound’s binding affinity to various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The presence of halogen atoms can facilitate:

  • Inhibition or Activation of Enzymatic Pathways : The compound may act as an inhibitor or activator for certain enzymes involved in metabolic processes.
  • Cellular Signaling Modulation : It can influence signaling pathways by interacting with receptors, thereby affecting cellular responses.

Antimicrobial Activity

Research indicates that halogenated benzaldehydes exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzaldehyde with halogen substitutions showed enhanced activity against various bacterial strains. The presence of bromine and chlorine in this compound may contribute to this enhanced activity due to their electron-withdrawing effects, which can stabilize reactive intermediates during microbial inhibition.

Cytotoxic Effects

In vitro studies have suggested that this compound exhibits cytotoxicity against cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Mutagenicity Studies

The mutagenic potential of this compound has been evaluated in several assays. It has been classified among compounds with potential mutagenic effects due to its ability to form DNA adducts. Such interactions can lead to mutations and subsequent carcinogenic outcomes. Regulatory bodies have flagged similar compounds for further investigation due to these concerns .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various halogenated benzaldehydes against resistant bacterial strains. The results indicated that this compound demonstrated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli.
  • Cancer Research : In a recent clinical trial focused on novel anticancer agents, this compound was included as a candidate due to its promising cytotoxic profile against breast cancer cell lines. Preliminary results showed a dose-dependent increase in cell death rates compared to control groups .

Comparative Analysis

CompoundAntimicrobial ActivityCytotoxicityMutagenicity
This compoundHighModeratePotentially Mutagenic
4-BromobenzaldehydeModerateLowLow
ChlorobenzaldehydeLowModerateLow

This table summarizes the comparative biological activities of related compounds, highlighting the unique profile of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde
Reactant of Route 2
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